molecular formula C21H20N4O4 B11485285 N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-1,2,5-oxadiazol-3-YL]adamantane-1-carboxamide

N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-1,2,5-oxadiazol-3-YL]adamantane-1-carboxamide

Cat. No.: B11485285
M. Wt: 392.4 g/mol
InChI Key: OENMWRFTGGQILB-UHFFFAOYSA-N
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Description

N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-1,2,5-oxadiazol-3-YL]adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an isoindole ring, an oxadiazole ring, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-1,2,5-oxadiazol-3-YL]adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Isoindole Ring: The isoindole ring can be synthesized through the cyclization of phthalic anhydride with ammonia or primary amines.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Adamantane: The adamantane moiety is introduced through a coupling reaction, often using adamantane-1-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-1,2,5-oxadiazol-3-YL]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-1,2,5-oxadiazol-3-YL]adamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.

    Biological Research: The compound may be used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-1,2,5-oxadiazol-3-YL]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-1,2,5-oxadiazol-3-YL]adamantane-1-carboxamide: shares similarities with other compounds containing isoindole, oxadiazole, and adamantane moieties.

    This compound: is unique due to its specific combination of these functional groups, which may confer distinct properties and applications.

Uniqueness

The uniqueness of this compound lies in its ability to combine the stability and rigidity of the adamantane moiety with the reactivity and versatility of the isoindole and oxadiazole rings

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide

InChI

InChI=1S/C21H20N4O4/c26-18-14-3-1-2-4-15(14)19(27)25(18)17-16(23-29-24-17)22-20(28)21-8-11-5-12(9-21)7-13(6-11)10-21/h1-4,11-13H,5-10H2,(H,22,23,28)

InChI Key

OENMWRFTGGQILB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NON=C4N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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